molecular formula C19H25N5O4S B2949287 4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-58-0

4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2949287
CAS No.: 941240-58-0
M. Wt: 419.5
InChI Key: ZYMPCXIEPMUUCZ-UHFFFAOYSA-N
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Description

4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyano group, an oxazole ring, and a morpholinopropyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Morpholinopropyl Group: This can be done through nucleophilic substitution or addition reactions, using reagents like morpholine and appropriate alkylating agents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in gene expression, protein synthesis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide: shares structural similarities with other oxazole derivatives and sulfonamides.

    Other Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

    Other Sulfonamides: Compounds with similar sulfonamide groups but different aromatic or aliphatic substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[4-cyano-5-(3-morpholin-4-ylpropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-23(2)29(25,26)16-6-4-15(5-7-16)18-22-17(14-20)19(28-18)21-8-3-9-24-10-12-27-13-11-24/h4-7,21H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMPCXIEPMUUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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